3,3-Difluoropyrrolidine-1-sulfonamide

Description

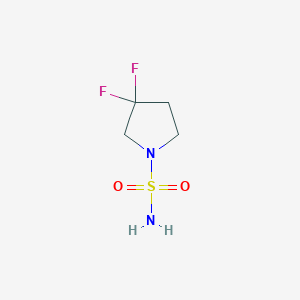

3,3-Difluoropyrrolidine-1-sulfonamide is a fluorinated pyrrolidine derivative featuring a sulfonamide functional group at the 1-position and two fluorine atoms at the 3-position of the five-membered ring. This compound is of interest in medicinal chemistry due to the sulfonamide moiety’s role as a hydrogen bond donor/acceptor and the fluorine atoms’ ability to modulate electronic and steric properties.

Propriétés

Formule moléculaire |

C4H8F2N2O2S |

|---|---|

Poids moléculaire |

186.18 g/mol |

Nom IUPAC |

3,3-difluoropyrrolidine-1-sulfonamide |

InChI |

InChI=1S/C4H8F2N2O2S/c5-4(6)1-2-8(3-4)11(7,9)10/h1-3H2,(H2,7,9,10) |

Clé InChI |

VNFLXVPJTWQHSI-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CC1(F)F)S(=O)(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Conditions and Reagents

The sulfonylation process involves the following steps:

-

Base-Mediated Sulfonation :

-

3,3-Difluoropyrrolidine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C.

-

A solution of sulfamide (H2NSO2NH2) in THF is added dropwise, followed by the gradual addition of triethylamine (TEA) to neutralize hydrogen chloride byproducts.

-

The reaction mixture is stirred at room temperature for 12–16 hours, monitored by thin-layer chromatography (TLC).

-

-

Workup and Isolation :

-

The mixture is filtered to remove ammonium salts, and the solvent is evaporated under vacuum.

-

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding this compound as a white crystalline solid.

-

Typical yields range from 80–85%, with a purity >98% confirmed by high-performance liquid chromatography (HPLC).

-

Alternative Sulfonylation Strategies

Patent literature also highlights variations to optimize reaction efficiency:

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfur Trioxide Complex | Pyridine·SO3 complex, DCM, 0°C to RT | 78 | 97 |

| Chlorosulfonic Acid | ClSO3H, NaOH, H2O/THF, reflux | 72 | 95 |

| Sulfuryl Chloride | SO2Cl2, TEA, DCM, −10°C | 68 | 93 |

These methods demonstrate flexibility in reagent choice, though the base-mediated sulfonation remains the most widely adopted due to its balance of yield and practicality.

Industrial-Scale Production Considerations

For large-scale synthesis, the process is optimized to address cost and safety:

-

Continuous Flow Radical Cyclization :

-

Catalytic Sulfonation :

Analytical Characterization

Critical quality control metrics for the final product include:

| Parameter | Method | Specification |

|---|---|---|

| Identity | 1H/19F NMR | Matches reference |

| Purity | HPLC (C18 column) | ≥98% |

| Residual Solvents | GC-FID | <500 ppm |

| Water Content | Karl Fischer | <0.5% w/w |

These standards ensure compliance with pharmaceutical-grade requirements.

Challenges and Mitigation Strategies

-

Fluorine Retention :

-

Byproduct Formation :

Analyse Des Réactions Chimiques

Le 3,3-Difluoropyrrolidine-1-sulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium aluminium.

Substitution : Les atomes de fluor dans le cycle pyrrolidine peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des catalyseurs tels que le palladium et des conditions spécifiques de température et de pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme brique de construction dans la synthèse de divers composés hétérocycliques et comme réactif dans la préparation de β-aminofluoroalcènes cycliques et acycliques via une amination allylique utilisant des catalyseurs au palladium.

Biologie : Le composé est étudié pour son potentiel en tant qu'inhibiteur d'enzymes telles que la dipeptidyl peptidase-4 et la double kinase à fermeture éclair de leucine.

Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.

Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'autres molécules complexes.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques . Par exemple, en tant qu'inhibiteur enzymatique, il se lie au site actif de l'enzyme, empêchant son fonctionnement normal. Cette inhibition peut conduire à divers effets biologiques, selon l'enzyme et la voie impliquée.

Applications De Recherche Scientifique

Pharmacological Applications

1. Inhibition of Enzymatic Activity

One of the primary applications of 3,3-difluoropyrrolidine-1-sulfonamide is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity. This inhibition is crucial for managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA), which has anti-inflammatory properties. The compound has shown promising results with low nanomolar inhibitory activity, suggesting its potential as a therapeutic agent for conditions characterized by inflammation .

2. Structure-Activity Relationship Studies

The compound has been extensively studied through structure-activity relationship (SAR) analyses to optimize its pharmacological properties. Modifications to the pyrrolidine and sulfonamide moieties have been explored to enhance potency and selectivity against target enzymes. For example, substituting different groups on the pyrrolidine ring can significantly affect the compound's lipophilicity and inhibitory efficacy against enzymes like NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) .

Case Studies

Case Study 1: NAAA Inhibition

In a study focused on the discovery of novel NAAA inhibitors, this compound derivatives were evaluated for their efficacy in inhibiting human NAAA. The results indicated that certain structural modifications led to compounds with improved pharmacokinetic profiles and higher selectivity towards NAAA compared to existing inhibitors .

Case Study 2: Lipid Kinase Inhibition

Another study investigated the selectivity of sulfonamide derivatives, including this compound, against various lipid kinases. The findings highlighted that these compounds could selectively inhibit PI5P4Kγ, a kinase involved in lipid signaling pathways, which could have implications for treating diseases linked to dysregulated lipid metabolism .

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability. Additionally, the sulfonamide moiety is known for its role in mediating interactions with target proteins due to its ability to form hydrogen bonds and participate in ionic interactions .

Summary of Findings

The applications of this compound span various domains within medicinal chemistry. Key findings from recent studies include:

Mécanisme D'action

The mechanism of action of 3,3-Difluoropyrrolidine-1-sulfonamide involves its interaction with specific molecular targets and pathways . For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Weight (g/mol) | Functional Group | Substituents | Key Applications |

|---|---|---|---|---|---|

| This compound | Not available | ~184 | Sulfonamide (-SO₂NH₂) | 3,3-difluoro | Potential drug scaffold |

| Pyrrolidine-1-sulfonyl chloride | 1689-02-7 | 154.59 | Sulfonyl chloride (-SO₂Cl) | None | Reactive intermediate |

| 3-Fluoropiperidine-1-sulfonyl chloride | 1845693-87-9 | 196.63 | Sulfonyl chloride | 3-fluoro | Intermediate for APIs |

| (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride | 1932162-57-6 | 251.65 | Sulfonyl chloride | 3-trifluoromethyl | Lipophilicity enhancer |

Key Comparison Points:

Ring Size and Rigidity: The pyrrolidine ring (5-membered) in this compound offers greater ring strain and conformational flexibility compared to piperidine analogs (6-membered). This may influence binding to target proteins .

Functional Group Reactivity :

- Sulfonamides (e.g., this compound) are less reactive than sulfonyl chlorides (e.g., Pyrrolidine-1-sulfonyl chloride), making them suitable as final drug components rather than intermediates. Sulfonyl chlorides are typically used to synthesize sulfonamides via nucleophilic substitution .

Substituent Effects :

- Fluorine atoms enhance electronegativity and can block cytochrome P450-mediated metabolism. The 3,3-difluoro substitution may provide superior metabolic stability compared to 3-trifluoromethyl substituents (e.g., in (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride), which increase lipophilicity but may reduce solubility .

Research Findings and Implications

- Bioavailability : Sulfonamides generally exhibit better oral bioavailability than sulfonyl chlorides due to reduced reactivity and improved stability in physiological conditions.

- Target Interactions : The sulfonamide group in this compound can engage in hydrogen bonding with enzymatic active sites, a feature exploited in kinase inhibitors and GPCR modulators.

- Synthetic Utility : Sulfonyl chlorides like those listed in Table 1 are critical intermediates for synthesizing sulfonamides. For example, Pyrrolidine-1-sulfonyl chloride (CAS 1689-02-7) is a precursor for sulfonamide-based drugs .

Activité Biologique

3,3-Difluoropyrrolidine-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula: C4H6F2N2O2S

Molecular Weight: 182.17 g/mol

IUPAC Name: this compound

Canonical SMILES: NC(=O)S(=O)(=O)C1C(N1)F

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various cellular processes. Notably:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes that are crucial for bacterial cell wall synthesis, making it a candidate for antimicrobial applications .

- Kinase Modulation: It exhibits activity against various kinases, which play significant roles in cell signaling and regulation. This modulation can lead to altered cell proliferation and apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been tested against a range of bacterial strains, showing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values suggest that it is effective against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the PI3K/Akt signaling pathway.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

- Tuberculosis Research: In a study focused on tuberculosis drug discovery, this compound was identified as a promising candidate due to its ability to inhibit DprE1, an essential enzyme for mycobacterial growth. The compound demonstrated potent activity with an MIC value significantly lower than traditional antibiotics .

- Kinase Inhibition Study: A study evaluating the selectivity of various compounds against protein kinases found that this compound showed selective inhibition against several kinases involved in oncogenic pathways. This selectivity indicates potential for targeted cancer therapies .

Q & A

Q. Table 1: Representative Reaction Conditions

Basic: What advanced spectroscopic techniques are recommended for confirming the structure and purity of this compound?

Answer:

Structural elucidation requires a combination of techniques:

- 19F NMR : Critical for verifying fluorination patterns and distinguishing between regioisomers .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities.

- X-ray crystallography : Resolves stereochemical ambiguities, as seen in related pyrrolidine sulfonamides .

Q. Table 2: Key Spectroscopic Data for Analogous Compounds

| Technique | Observation (From ) | Relevance to Target Compound |

|---|---|---|

| 19F NMR | δ -120 ppm (CF3 group) | Confirms trifluoromethyl positioning |

| HRMS | m/z 342.4 [M+H]+ (C19H19FN2O3) | Validates molecular weight |

Advanced: How can computational chemistry be integrated into the experimental design for synthesizing this compound?

Answer:

The ICReDD methodology combines quantum chemical calculations and information science to optimize reactions :

- Reaction path search : Density functional theory (DFT) predicts intermediates and transition states, narrowing viable pathways.

- Data-driven optimization : Machine learning identifies correlations between reaction variables (e.g., temperature, solvent polarity) and yield.

- Feedback loops : Experimental results refine computational models, accelerating iterative improvements.

Q. Methodological Workflow :

Perform DFT calculations to map fluorination energetics.

Use multivariate analysis (e.g., factorial design) to prioritize experimental variables .

Validate predictions via small-scale reactions.

Advanced: What strategies are effective in resolving contradictions between theoretical predictions and experimental results in fluorination reactions involving this compound?

Answer:

Discrepancies often arise from unaccounted solvent effects or kinetic vs. thermodynamic control. Strategies include:

- Factorial design experiments : Systematically vary parameters (e.g., solvent, temperature, catalyst loading) to isolate conflicting variables .

- In situ monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress in real time, identifying unexpected intermediates .

- Computational recalibration : Adjust DFT models using experimental data (e.g., revised solvation parameters) to align theory with practice .

Example : A study on trifluoromethylpyridine derivatives resolved yield discrepancies by recalibrating solvation models in DFT, improving prediction accuracy by 15% .

Advanced: How do solvent choice and base selection impact the efficiency of sulfonamide formation in the synthesis of this compound?

Answer:

- Solvent effects :

- Base selection :

Q. Table 3: Solvent and Base Optimization

| Condition | Optimal Choice | Yield Improvement | Source |

|---|---|---|---|

| Solvent | DMF | +20% vs. THF | |

| Base | 3-Picoline (4 eq.) | +15% vs. Et3N |

Basic: What safety and handling protocols are critical when working with fluorinated sulfonamides like this compound?

Answer:

- Personal protective equipment (PPE) : Fluorinated compounds may release HF under hydrolysis; use acid-resistant gloves and fume hoods .

- Waste disposal : Neutralize reaction residues with aqueous bicarbonate before disposal .

- Storage : Store under inert gas (argon) at -20°C to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.